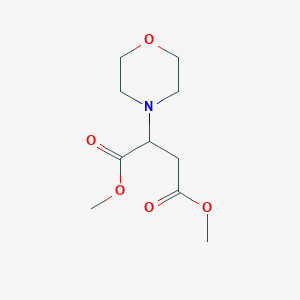

Dimethyl 2-morpholinosuccinate

Description

Dimethyl 2-morpholinosuccinate (hypothetical structure inferred from nomenclature) is a succinic acid derivative esterified at the 1- and 4-positions with methyl groups and substituted at the 2-position with a morpholine moiety. This compound likely combines the reactivity of a succinate ester with the steric and electronic effects of the morpholine ring, which contains both oxygen and nitrogen atoms. Morpholine derivatives are often utilized in pharmaceutical and agrochemical synthesis due to their solubility and bioactivity modulation properties. The following comparison relies on structurally analogous succinate esters from the evidence, with substituent-driven differences highlighted.

Propriétés

IUPAC Name |

dimethyl 2-morpholin-4-ylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVIASYJDUUECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-morpholinosuccinate typically involves the esterification of butanedioic acid derivatives with morpholine. One common method is the reaction of dimethyl butanedioate with morpholine under acidic or basic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 2-morpholinosuccinate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of butanedioic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives.

Applications De Recherche Scientifique

Dimethyl 2-morpholinosuccinate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Dimethyl 2-morpholinosuccinate involves its interaction with specific molecular targets. The ester groups and morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Hypothetical values based on structure.

Reactivity and Functional Group Influence

- Dimethyl 2-bromosuccinate : The bromine substituent enhances electrophilicity at C2, making it a precursor for nucleophilic substitution (e.g., in alkylation or coupling reactions).

- Dimethyl 2-oxosuccinate : The ketone group enables reactions such as aldol condensations or reductions to form secondary alcohols.

- Morpholine vs.

Stereochemical Considerations

- Chiral Analogs : (R)-Dimethyl 2-methylsuccinate (CAS 22644-27-5) demonstrates the importance of stereochemistry in drug synthesis, where enantiomers may differ in bioactivity. A morpholine substituent could similarly influence stereoelectronic properties, though its chiral impact remains speculative without experimental data.

Activité Biologique

Dimethyl 2-morpholinosuccinate (DMMS) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Target of Action

DMMS is believed to interact with the Nuclear factor erythroid-derived 2-related factor (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. The compound degrades into its active metabolite, monomethyl fumarate (MMF) , which is known to up-regulate the Nrf2 pathway, leading to various cellular responses including apoptosis in lymphocytes.

Mode of Action

The activation of the Nrf2 pathway by DMMS and MMF results in a decrease in lymphocyte numbers due to apoptosis. This mechanism suggests that DMMS may have immunomodulatory effects, potentially influencing immune responses.

Biochemical Pathways

Cellular Effects

While the specific cellular effects of DMMS are not fully understood, it is hypothesized that it may influence cell signaling pathways and gene expression. Future studies are needed to elucidate these effects further.

Pharmacokinetics

After oral administration, DMMS is primarily hydrolyzed in the small intestine. The pharmacokinetic profile indicates that similar compounds exhibit rapid absorption and distribution, but specific data on DMMS remains limited.

Case Studies

- Immunomodulation Study : A study investigating the effects of DMMS on lymphocyte populations demonstrated a significant reduction in lymphocyte counts post-treatment. This suggests potential applications in conditions characterized by lymphocyte proliferation.

- Oxidative Stress Response : In vitro studies indicated that DMMS could enhance antioxidant defenses through Nrf2 activation, providing a protective effect against oxidative stress in various cell types.

Data Tables

| Study Focus | Findings | Reference |

|---|---|---|

| Immunomodulation | Reduction in lymphocyte counts | |

| Oxidative Stress Response | Enhanced Nrf2 activation | |

| Pharmacokinetics | Hydrolysis in small intestine |

Dosage Effects

Research on dosage effects in animal models has shown limited information on the threshold effects of DMMS. Future investigations are necessary to determine the potential toxic or adverse effects associated with high doses.

Comparison with Similar Compounds

This compound can be compared with other compounds such as dimethyl butanedioate and morpholine derivatives:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains both ester groups and morpholine ring | Versatile reactivity |

| Dimethyl butanedioate | Lacks morpholine ring | Less versatile |

| Morpholine derivatives | Varying ester groups | Different reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.